2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid
Description
2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid is an organic compound with the molecular formula C17H17NO6S. This compound is characterized by the presence of a benzoic acid moiety linked to a nitroethyl group via a sulfanyl bridge, with additional methoxy groups on the phenyl ring. It is a complex molecule that finds applications in various fields of scientific research due to its unique structural features.
Properties
IUPAC Name |
2-[1-(3,4-dimethoxyphenyl)-2-nitroethyl]sulfanylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO6S/c1-23-13-8-7-11(9-14(13)24-2)16(10-18(21)22)25-15-6-4-3-5-12(15)17(19)20/h3-9,16H,10H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVDSSAASVVECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C[N+](=O)[O-])SC2=CC=CC=C2C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 3,4-dimethoxyphenyl ethyl sulfide to introduce the nitro group. This is followed by a coupling reaction with benzoic acid derivatives under specific conditions to form the final product. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency in the product.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group can produce amines.
Scientific Research Applications
2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The sulfanyl group can modulate the compound’s reactivity and binding affinity to target molecules. These interactions can lead to various biological effects, including inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 3,4-Dimethoxyphenylpropionic acid
- 2-Nitrobenzoic acid
Uniqueness
2-{[1-(3,4-Dimethoxyphenyl)-2-nitroethyl]sulfanyl}benzoic acid is unique due to the combination of its structural features, including the nitroethyl group, sulfanyl bridge, and methoxy-substituted phenyl ring. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
